molecular formula C18H15NO6 B11686578 4-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate

4-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate

Cat. No.: B11686578
M. Wt: 341.3 g/mol
InChI Key: ZABFRDJQYDBIMJ-UHFFFAOYSA-N
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Description

4-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is a chemical compound belonging to the benzoxazinone family. This compound is characterized by its unique structure, which includes a benzoxazinone core with dimethoxy and phenyl acetate substituents. Benzoxazinone derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate typically involves the reaction of anthranilic acid derivatives with acyl chlorides in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzoxazinone core . The reaction conditions often include the use of solvents like chloroform and cyclization agents such as cyanuric chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include quinazolinone derivatives, dihydrobenzoxazinone derivatives, and various substituted benzoxazinone compounds. These products often exhibit enhanced biological activities and can be used in further applications .

Scientific Research Applications

4-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of serine proteases by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, the compound may interact with other proteins and pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is unique due to its specific combination of dimethoxy and phenyl acetate substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C18H15NO6

Molecular Weight

341.3 g/mol

IUPAC Name

[4-(6,7-dimethoxy-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate

InChI

InChI=1S/C18H15NO6/c1-10(20)24-12-6-4-11(5-7-12)17-19-14-9-16(23-3)15(22-2)8-13(14)18(21)25-17/h4-9H,1-3H3

InChI Key

ZABFRDJQYDBIMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC

Origin of Product

United States

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